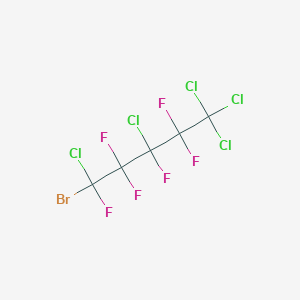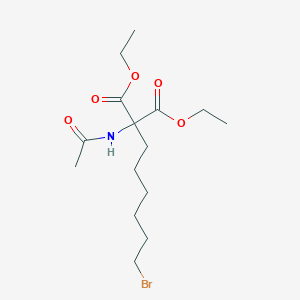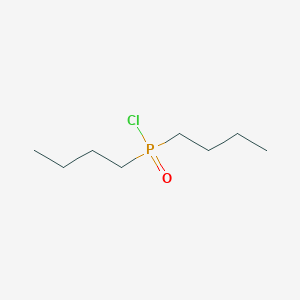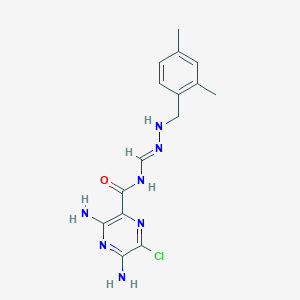
Benzene--hexafluorobenzene (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene–hexafluorobenzene (1/1) is a compound formed by the interaction of benzene (C₆H₆) and hexafluorobenzene (C₆F₆). This compound is notable for its unique properties arising from the combination of a hydrocarbon and a perfluorinated aromatic compound. Benzene is a well-known aromatic hydrocarbon, while hexafluorobenzene is a perfluorinated derivative of benzene where all hydrogen atoms are replaced by fluorine atoms .
Méthodes De Préparation
The preparation of benzene–hexafluorobenzene (1/1) involves the combination of benzene and hexafluorobenzene in a 1:1 molar ratio. The interaction between these two compounds can be facilitated under specific conditions to form a stable adduct. The direct synthesis of hexafluorobenzene from benzene and fluorine is not practical; instead, hexafluorobenzene is typically prepared by reacting halogenated benzene with alkali fluorides . For example, hexachlorobenzene reacts with potassium fluoride to produce hexafluorobenzene and potassium chloride .
Analyse Des Réactions Chimiques
Benzene–hexafluorobenzene (1/1) can undergo various chemical reactions, including nucleophilic aromatic substitution. Hexafluorobenzene, in particular, is known for its reactivity towards nucleophiles due to the electron-withdrawing effect of the fluorine atoms . Common reagents used in these reactions include sodium hydrosulfide, which reacts with hexafluorobenzene to form pentafluorothiophenol and sodium fluoride . The major products formed from these reactions depend on the specific nucleophile and reaction conditions used.
Applications De Recherche Scientifique
Benzene–hexafluorobenzene (1/1) has several scientific research applications, particularly in the fields of chemistry and materials science. Hexafluorobenzene is used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinctive spectroscopic properties . It also forms complexes with various aromatic compounds, which can be studied to understand intermolecular interactions and molecular recognition processes . Additionally, hexafluorobenzene has been used as a sensitive indicator of tumor oxygenation in medical research .
Mécanisme D'action
The mechanism of action of benzene–hexafluorobenzene (1/1) involves the interaction between the electron-rich benzene and the electron-deficient hexafluorobenzene. This interaction is primarily driven by electrostatic forces and π-π stacking interactions. The molecular targets and pathways involved in these interactions depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Benzene–hexafluorobenzene (1/1) can be compared with other similar compounds, such as hexachlorobenzene, hexabromobenzene, and hexaiodobenzene . These compounds are also perhalogenated derivatives of benzene, but they differ in the type of halogen atoms present. Hexafluorobenzene is unique due to the small size of fluorine atoms, which allows the benzene ring to remain planar and retain its aromaticity . This property distinguishes hexafluorobenzene from other perhalogenated benzenes, which tend to have buckled structures due to steric clashes between larger halogen atoms .
Conclusion
Benzene–hexafluorobenzene (1/1) is a compound with unique properties and diverse applications in scientific research. Its preparation involves the combination of benzene and hexafluorobenzene, and it undergoes various chemical reactions, particularly nucleophilic aromatic substitution. The compound’s distinctive properties make it valuable in fields such as NMR spectroscopy and medical research. Comparing it with similar compounds highlights its uniqueness, particularly in terms of its planar structure and retained aromaticity.
Propriétés
Numéro CAS |
783-33-5 |
|---|---|
Formule moléculaire |
C12H6F6 |
Poids moléculaire |
264.17 g/mol |
Nom IUPAC |
benzene;1,2,3,4,5,6-hexafluorobenzene |
InChI |
InChI=1S/C6F6.C6H6/c7-1-2(8)4(10)6(12)5(11)3(1)9;1-2-4-6-5-3-1/h;1-6H |
Clé InChI |
NOJOEBYKHSSSBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC=C1.C1(=C(C(=C(C(=C1F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


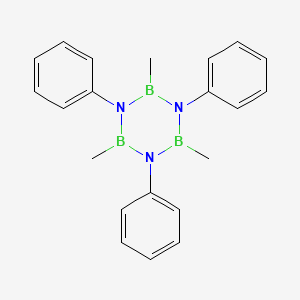
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)

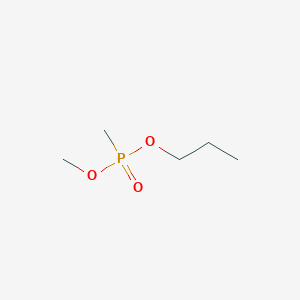

![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
